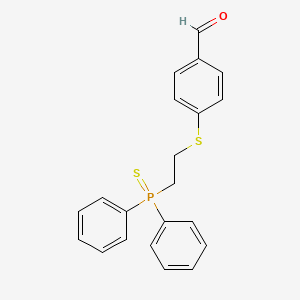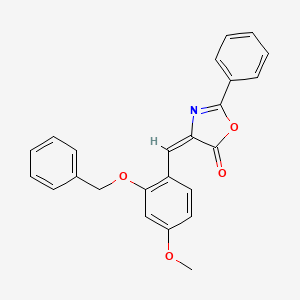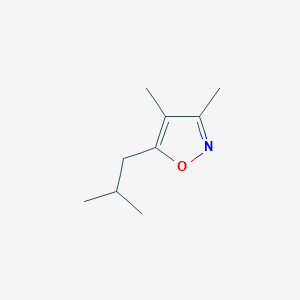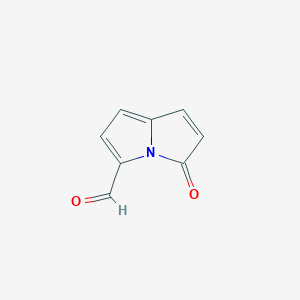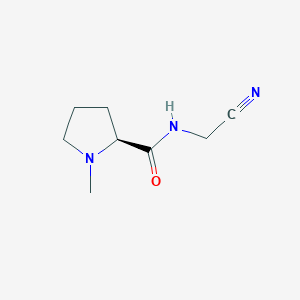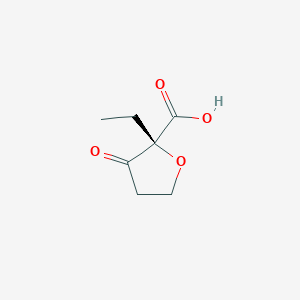
(R)-2-Ethyl-3-oxotetrahydrofuran-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-2-Ethyl-3-oxotetrahydrofuran-2-carboxylic acid is an organic compound with a unique structure that includes a tetrahydrofuran ring, a carboxylic acid group, and an ethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Ethyl-3-oxotetrahydrofuran-2-carboxylic acid can be achieved through several methods. One common approach involves the use of enantioselective catalytic reactions to introduce the chiral center. For example, the enantioselective addition of arylboronic acids to N-heteroaryl ketones can be employed to obtain chiral α-heteroaryl tertiary alcohols, which can then be further transformed into the desired compound .
Industrial Production Methods
Industrial production of ®-2-Ethyl-3-oxotetrahydrofuran-2-carboxylic acid typically involves large-scale catalytic processes.
Analyse Des Réactions Chimiques
Types of Reactions
®-2-Ethyl-3-oxotetrahydrofuran-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the ketone group into an alcohol.
Substitution: The ethyl group or other substituents can be replaced with different functional groups through substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols.
Applications De Recherche Scientifique
®-2-Ethyl-3-oxotetrahydrofuran-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and other biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of fine chemicals, agrochemicals, and other industrial products
Mécanisme D'action
The mechanism of action of ®-2-Ethyl-3-oxotetrahydrofuran-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. The pathways involved may include metabolic processes, signal transduction, and gene expression regulation .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Furancarboxylic acid: A related compound with a furan ring and a carboxylic acid group.
2,5-Furandicarboxylic acid: Another similar compound with two carboxylic acid groups on a furan ring.
Tetrahydrofuran-2-carboxylic acid: A compound with a similar tetrahydrofuran ring structure but different substituents.
Uniqueness
®-2-Ethyl-3-oxotetrahydrofuran-2-carboxylic acid is unique due to its specific combination of functional groups and chiral center. This uniqueness makes it valuable for specific applications in asymmetric synthesis and as a chiral building block in organic chemistry.
Propriétés
Formule moléculaire |
C7H10O4 |
|---|---|
Poids moléculaire |
158.15 g/mol |
Nom IUPAC |
(2R)-2-ethyl-3-oxooxolane-2-carboxylic acid |
InChI |
InChI=1S/C7H10O4/c1-2-7(6(9)10)5(8)3-4-11-7/h2-4H2,1H3,(H,9,10)/t7-/m1/s1 |
Clé InChI |
STJFNNHBULOBFB-SSDOTTSWSA-N |
SMILES isomérique |
CC[C@@]1(C(=O)CCO1)C(=O)O |
SMILES canonique |
CCC1(C(=O)CCO1)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






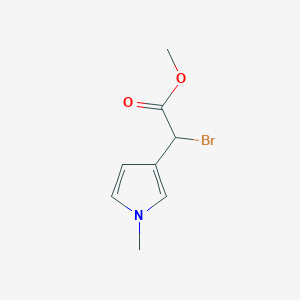
![2-[1-(Furan-2-yl)ethyl]cyclopentan-1-one](/img/structure/B12887384.png)
